molecular formula C24H24N4S B560490 N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine CAS No. 1263130-79-5

N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine

Cat. No. B560490
M. Wt: 400.544
InChI Key: HCWMMJROAJNTCM-UHFFFAOYSA-N
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Description

Selective Transient receptor potential vanilloid 4 (TRPV4) antagonist;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Antituberculosis Activity

A compound structurally related to N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine has shown promising results in combating tuberculosis. The study evaluated its effectiveness in inhibiting Mycobacterium tuberculosis DNA gyrase and its potential cytotoxicity, finding it notably effective against the disease without being cytotoxic at relevant concentrations (Jeankumar et al., 2013).

Antibacterial and Antifungal Properties

Research on similar thiazole derivatives has revealed their capacity as antibacterial and antifungal agents. These compounds have been evaluated for their effectiveness against various bacteria and fungi, showing significant antimicrobial activity (Laddi & Desai, 2016).

Antioxidant Activity

A series of derivatives closely related to the compound demonstrated excellent antioxidant activity. One specific derivative was found to be significantly more effective than a common antibiotic control in scavenging free radicals (Tumosienė et al., 2014).

Antidiabetic and Hypolipidemic Activities

In studies focusing on thiazolidine derivatives, compounds sharing a structural resemblance to N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine exhibited notable hypoglycemic and hypolipidemic activities. These findings suggest potential applications in treating diabetes and lipid disorders (Sohda et al., 1982).

Potential Anticancer Properties

Related compounds have been assessed for their anticancer activities, with several derivatives displaying significant cytotoxicity against various cancer cell lines. This suggests a potential role for these compounds in cancer treatment (Samir & Mohareb, 2022).

Antimicrobial Efficacy

Compounds analogous to N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine were evaluated for their antimicrobial efficacy, showing promising results against various microorganisms. This research underscores their potential use in antimicrobial therapies (Abdel-Gawad et al., 2003).

properties

CAS RN

1263130-79-5

Product Name

N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine

Molecular Formula

C24H24N4S

Molecular Weight

400.544

IUPAC Name

N-[4-[2-[benzyl(methyl)amino]ethyl]phenyl]-5-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C24H24N4S/c1-28(18-20-6-3-2-4-7-20)15-13-19-9-11-22(12-10-19)27-24-26-17-23(29-24)21-8-5-14-25-16-21/h2-12,14,16-17H,13,15,18H2,1H3,(H,26,27)

InChI Key

HCWMMJROAJNTCM-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=C(C=C1)NC2=NC=C(S2)C3=CN=CC=C3)CC4=CC=CC=C4

synonyms

N-​[4-​[2-​[Methyl(phenylmethyl​)​amino]​ethyl]​phenyl]​-​5-​(3-​pyridinyl)​-2-​thiazolamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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